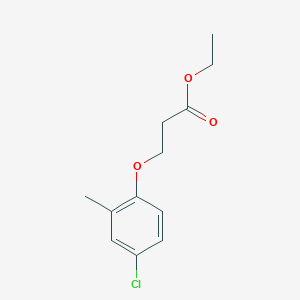
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds while leaving monocotyledonous crops like wheat and maize relatively unaffected . This compound is known for its herbicidal properties and is used in various formulations to control unwanted vegetation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-2-methylphenoxy)propanoate typically involves the etherification of 4-chloro-2-methylphenol with ethyl 3-bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a phase transfer catalyst. The reaction mixture is heated to around 100°C to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is isolated through distillation and purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
Oxidation: 3-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: 3-(4-chloro-2-methylphenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other herbicidal compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed in the formulation of herbicides for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
Mecoprop: 2-(4-chloro-2-methylphenoxy)propionic acid.
Diclofop: 2-(4-(2,4-dichlorophenoxy)phenoxy)propionic acid.
Fenoprop: 2-(2,4,5-trichlorophenoxy)propionic acid.
Uniqueness
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-15-12(14)6-7-16-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
LIUYHDRSVNUHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















